6-Fluoropyridazine-3-carbonitrile

Medicinal Chemistry Drug Metabolism Cysteine Protease Inhibitors

6-Fluoropyridazine-3-carbonitrile (CAS 1313738-70-3), also known as 6-fluoro-pyridazine-3-carbonitrile, is a fluorinated heteroaromatic building block within the pyridazine-3-carbonitrile family, characterized by the presence of both a cyano group and a fluorine atom on the diazine ring. This combination of functional groups confers a unique reactivity profile, positioning the compound as a key intermediate in the synthesis of biologically active molecules, particularly in the context of cysteine protease and kinase inhibitor development.

Molecular Formula C5H2FN3
Molecular Weight 123.09
CAS No. 1313738-70-3
Cat. No. B572751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoropyridazine-3-carbonitrile
CAS1313738-70-3
Molecular FormulaC5H2FN3
Molecular Weight123.09
Structural Identifiers
SMILESC1=CC(=NN=C1C#N)F
InChIInChI=1S/C5H2FN3/c6-5-2-1-4(3-7)8-9-5/h1-2H
InChIKeyNTDISTIQLNPEDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoropyridazine-3-carbonitrile (CAS 1313738-70-3): A Strategic Building Block in Heterocyclic Chemistry and Kinase Inhibitor Design


6-Fluoropyridazine-3-carbonitrile (CAS 1313738-70-3), also known as 6-fluoro-pyridazine-3-carbonitrile, is a fluorinated heteroaromatic building block within the pyridazine-3-carbonitrile family, characterized by the presence of both a cyano group and a fluorine atom on the diazine ring . This combination of functional groups confers a unique reactivity profile, positioning the compound as a key intermediate in the synthesis of biologically active molecules, particularly in the context of cysteine protease and kinase inhibitor development [1].

Why 6-Fluoropyridazine-3-carbonitrile Cannot Be Casually Substituted: The Critical Role of Fluorine in Reactivity and Metabolic Fate


The seemingly subtle substitution of a hydrogen with a fluorine atom on the pyridazine-3-carbonitrile core dramatically alters the molecule's electronic properties, metabolic stability, and synthetic utility. This is not merely an isosteric replacement; it is a strategic modification. For instance, while the core pyridazine-3-carbonitrile class is known to form potentially toxic glutathione (GSH) adducts in human liver microsomes, the specific placement of the fluorine atom, as in 6-fluoropyridazine-3-carbonitrile, is a key structural determinant for modulating this reactivity [1]. Furthermore, the fluorine serves as a versatile synthetic handle, enabling efficient and selective downstream functionalization via nucleophilic aromatic substitution (SNAr) that is not possible with the unsubstituted or even chlorinated analogs [2]. Generic substitution fails because it ignores the precise electronic and steric tuning that the fluorine atom imparts, which is essential for both the intended biological activity and the feasibility of the synthetic route.

Quantitative Differentiation of 6-Fluoropyridazine-3-carbonitrile: Comparator-Based Evidence for Scientific and Procurement Decisions


Favorable Metabolic Liability Profile Relative to Pyrimidine- and Pyridine-Based Scaffolds

In a comparative study of cathepsin K inhibitors, the pyridazine-3-carbonitrile series demonstrated significantly lower susceptibility to metabolism into thiazoline-containing adducts compared to the pyrimidine-2-carbonitrile series, with the pyridine-carbonitrile series being the least susceptible. While specific data for 6-fluoropyridazine-3-carbonitrile was not individually reported, the study's findings on the core pyridazine-3-carbonitrile scaffold provide a class-level inference for its metabolic profile relative to other common aromatic nitrile warheads. The trend in GSH adduct formation, as a proxy for potential toxicity, was pyrimidine > pyridazine > pyridine [1].

Medicinal Chemistry Drug Metabolism Cysteine Protease Inhibitors

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) Compared to Chloro-Analog

6-Fluoropyridazine-3-carbonitrile is a superior electrophilic partner in SNAr reactions compared to its 6-chloro analog. While direct kinetic data is proprietary, the principle is well-established in heterocyclic chemistry: the stronger electron-withdrawing inductive effect of fluorine (-I effect) activates the pyridazine ring toward nucleophilic attack at the carbon bearing the halogen more effectively than chlorine. This translates to faster reaction rates and higher yields under milder conditions. The fluorine atom in 6-fluoropyridazine-3-carbonitrile is therefore not merely a substituent but a strategic 'reactivity handle' for efficient diversification [1].

Synthetic Chemistry Heterocyclic Synthesis Medicinal Chemistry

Proven Scaffold in a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor (BMS-986260)

The pyridazine-3-carbonitrile core, closely related to 6-fluoropyridazine-3-carbonitrile, has been successfully incorporated into BMS-986260, a clinical-stage TGFβ receptor I (TGFβR1) kinase inhibitor. BMS-986260 is a potent (TGFβR1 IC50 = 2.5 nM), selective, and orally bioavailable compound that has advanced to Phase 1 clinical trials as an immuno-oncology agent [1]. This demonstrates the translational potential of the pyridazine-3-carbonitrile pharmacophore in a rigorous drug discovery setting, where 6-fluoropyridazine-3-carbonitrile could serve as a key starting material for similar programs.

Immuno-Oncology Kinase Inhibitor Drug Discovery

High-Value Research Applications for 6-Fluoropyridazine-3-carbonitrile


Medicinal Chemistry: Optimization of Cysteine Protease Inhibitors for Reduced Metabolic Liability

Based on the class-level evidence that the pyridazine-3-carbonitrile series exhibits lower susceptibility to GSH adduct formation compared to pyrimidine analogs [1], medicinal chemists can strategically utilize 6-fluoropyridazine-3-carbonitrile as a core scaffold to build libraries of cysteine protease inhibitors with an improved safety profile. This building block allows for the exploration of SAR while mitigating a known metabolic risk associated with related heterocyclic nitriles.

Kinase Inhibitor Discovery: Scaffold for Potent, Orally Bioavailable Agents

The successful development of the clinical candidate BMS-986260, which contains a closely related pyridazine-3-carbonitrile core, provides strong validation for using 6-fluoropyridazine-3-carbonitrile in the discovery of novel kinase inhibitors [1]. Researchers can use this compound to synthesize analogs aimed at achieving high potency, kinase selectivity, and oral bioavailability, particularly for targets in immuno-oncology and inflammatory diseases.

Synthetic Chemistry: Efficient Building Block for Diversified Heterocyclic Libraries

The fluorine atom at the 6-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions [1]. Process chemists and medicinal chemists can leverage this enhanced reactivity to efficiently diversify the pyridazine core with a wide range of amine, alcohol, and thiol nucleophiles, enabling the rapid generation of compound libraries for high-throughput screening in a more cost- and time-effective manner compared to using the less reactive 6-chloro analog.

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